Home > Products > Screening Compounds P89297 > Val-Lys(Boc)-PAB
Val-Lys(Boc)-PAB -

Val-Lys(Boc)-PAB

Catalog Number: EVT-8359730
CAS Number:
Molecular Formula: C23H38N4O5
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid, commonly referred to as Val-Lys(Boc)-PAB, is a synthetic compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). These conjugates are designed to selectively deliver cytotoxic agents to cancer cells, thereby enhancing the therapeutic efficacy while minimizing systemic toxicity. The compound's structure comprises a valine and lysine backbone with a para-aminobenzoic acid moiety, which plays a crucial role in the conjugation process.

Source and Classification

Val-Lys(Boc)-PAB is classified under peptide linkers used in bioconjugation chemistry. It is synthesized from naturally occurring amino acids and is often employed in pharmaceutical research for the development of targeted therapies. The compound has garnered attention due to its ability to facilitate the release of active drug components upon enzymatic cleavage, making it a valuable tool in the design of ADCs.

Synthesis Analysis

Methods and Technical Details

The synthesis of Val-Lys(Boc)-PAB typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the first amino acid (valine) to a solid support. The following steps include:

  1. Coupling Reagents: Common reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) are utilized to facilitate the formation of peptide bonds between amino acids.
  2. Deprotection: The tert-butyloxycarbonyl (Boc) group protecting the lysine side chain is removed under acidic conditions to allow for further coupling.
  3. Cleavage: The final product is cleaved from the solid support using trifluoroacetic acid or other suitable reagents, yielding Val-Lys(Boc)-PAB in high purity .
Chemical Reactions Analysis

Reactions and Technical Details

Val-Lys(Boc)-PAB participates in various chemical reactions, primarily involving:

  1. Peptide Bond Formation: The compound can undergo coupling reactions with other amino acids or drug moieties through its terminal amine groups.
  2. Cleavage Reactions: Under physiological conditions or specific enzymatic environments, the para-aminobenzoic acid group can be cleaved, releasing the attached drug payload .

These reactions are crucial for the functionality of ADCs, allowing for controlled release mechanisms that enhance therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for Val-Lys(Boc)-PAB in ADCs involves:

  1. Targeting Cancer Cells: Upon administration, ADCs bind selectively to antigens expressed on cancer cells.
  2. Internalization: Following binding, the ADC is internalized into the cell via endocytosis.
  3. Cleavage and Release: Once inside, enzymes cleave the Val-Lys(Boc)-PAB linker, releasing the cytotoxic agent directly into the cancer cell, leading to cell death.

This targeted approach minimizes damage to healthy tissues while maximizing therapeutic impact on tumor cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stable under dry conditions but sensitive to moisture and acidic environments which can lead to premature cleavage of protective groups.

Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm structural integrity and purity .

Applications

Val-Lys(Boc)-PAB has significant applications in scientific research:

  • Antibody-Drug Conjugates: As a linker in ADCs, it enhances targeted delivery of chemotherapeutics, improving treatment outcomes for various cancers.
  • Peptide Synthesis Research: It serves as a model compound for studying peptide synthesis methodologies and optimizing coupling reactions.
  • Bioconjugation Chemistry: Used in developing new therapeutic agents that require precise control over drug release mechanisms.
Role in Targeted Drug Delivery Systems

Antibody-Drug Conjugate Linker Architectures

Valine-Lysine(Boc)-para-aminobenzyl alcohol (Val-Lys(Boc)-PAB) serves as a protease-cleavable linker in antibody-drug conjugates (ADCs). Its architecture comprises three functional domains:

  • Dipeptide Moiety (Val-Lys): Serves as the substrate for lysosomal proteases (e.g., cathepsin B). The tert-butoxycarbonyl (Boc) group on the lysine side chain enhances solubility and reduces aggregation during synthesis [2] [8].
  • Self-immolative Spacer (PAB): Undergoes 1,6-elimination upon protease cleavage, releasing the payload (e.g., monomethyl auristatin E) in its unmodified, active form [6] [10].
  • Conjugation Handle: The carboxylic acid terminus of Val facilitates attachment to monoclonal antibodies via amide bonds, while the drug links to the PAB hydroxyl group [2] [4].

Table 1: Structural Components of Val-Lys(Boc)-PAB

DomainChemical FunctionRole in ADC Stability/Efficacy
ValineProtease recognition siteCathepsin B-mediated cleavage
Lysine(Boc)Steric hindrance modulatorReduces hydrophobicity; prevents aggregation
PAB spacerSelf-immolative linkerTraceless payload release via 1,6-elimination
C-terminal acidAntibody conjugation siteStable amide bond formation with mAb carriers

This design balances plasma stability (half-life >7 days in circulation) with efficient intracellular drug release [3] [8].

Mechanistic Insights into Protease-Mediated Cleavage Dynamics

Cleavage occurs in a two-step process:

  • Protease-Specific Hydrolysis: Cathepsin B, enriched in tumor lysosomes, recognizes the Val-Lys(Boc) dipeptide and hydrolyzes the amide bond between Val and PAB. The Boc group optimizes cleavage kinetics by balancing steric accessibility and substrate specificity [6] [8].
  • Self-Immolation: Post-hydrolysis, the PAB spacer undergoes rapid 1,6-elimination, releasing carbon dioxide and the unmodified payload (e.g., daunorubicin). This step occurs within minutes in lysosomal environments [6] [10].

Table 2: Drug Release Kinetics of Val-Lys(Boc)-PAB vs. Other Dipeptide Linkers

LinkerProtease Cleavage Half-life (min)Self-immolation Rate (min⁻¹)Payload Release Efficiency (%)
Val-Lys(Boc)18–250.15>95
Val-Cit8–120.2090
Val-Ala30–400.1085

Data derived from lysosomal degradation assays using human cancer cell lines [6] [8]

In GnRH-III-drug conjugates, Val-Lys(Boc)-PAB achieved >90% payload release within 2 hours in cathepsin B-rich ovarian cancer cells (A2780), versus <10% in Boc-free analogs [6].

Comparative Efficacy of Cleavable versus Non-Cleavable Linkers in Antibody-Drug Conjugate Design

Val-Lys(Boc)-PAB-based cleavable linkers demonstrate distinct advantages:

  • Bystander Effect: Released payloads (e.g., paclitaxel) diffuse into neighboring antigen-negative tumor cells, enhancing efficacy in heterogeneous tumors. Non-cleavable linkers (e.g., thioether-based) restrict cytotoxicity to antigen-positive cells [3] [6].
  • Payload Flexibility: Accommodates diverse payloads (e.g., hydrophilic topoisomerase inhibitors or hydrophobic tubulin disruptors) due to traceless release. Non-cleavable systems require enzymatically labile payloads [4] [10].
  • Tumor Microenvironment Activation: Acidic pH or extracellular proteases in tumors may enable partial extracellular cleavage, amplifying intratumoral drug concentrations. Non-cleavable linkers strictly require internalization [3] [8].

In direct comparisons:

  • GnRH-III-daunorubicin conjugates with Val-Lys(Boc)-PAB showed 5-fold higher cytotoxicity against A2780 ovarian cancer cells than non-cleavable oxime-linked analogs [6].
  • Reduced efficacy of non-cleavable conjugates correlates with lysosomal accumulation of inactive drug-linker metabolites, whereas Val-Lys(Boc)-PAB releases >95% free drug [6] [10].

Limitations include potential premature cleavage by circulating proteases, though Boc incorporation mitigates this via steric shielding [8].

Properties

Product Name

Val-Lys(Boc)-PAB

IUPAC Name

tert-butyl N-[(5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate

Molecular Formula

C23H38N4O5

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C23H38N4O5/c1-15(2)19(24)21(30)27-18(8-6-7-13-25-22(31)32-23(3,4)5)20(29)26-17-11-9-16(14-28)10-12-17/h9-12,15,18-19,28H,6-8,13-14,24H2,1-5H3,(H,25,31)(H,26,29)(H,27,30)/t18-,19-/m0/s1

InChI Key

BPDGVDDLTIMMLY-OALUTQOASA-N

SMILES

CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.